molecular formula C25H26FN3O3S B2928728 1-(2,5-dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea CAS No. 851970-73-5

1-(2,5-dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea

Cat. No.: B2928728
CAS No.: 851970-73-5
M. Wt: 467.56
InChI Key: CNJZPHXUDSPSQS-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiourea group, a furan ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluoro and Methyl Groups: The fluoro and methyl groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Thiourea Group: The thiourea group can be introduced by reacting an isothiocyanate with an amine.

    Coupling Reactions: The final step involves coupling the synthesized intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

1-(2,5-Dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea can be compared with other similar compounds, such as:

    1-(2,5-Dimethoxyphenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea: Lacks the furan ring, which may affect its reactivity and biological activity.

    1-(2,5-Dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea: Lacks the fluoro and methyl groups, which may influence its chemical properties.

    1-(2,5-Dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea: Lacks the furan ring, which may alter its interaction with molecular targets.

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O3S/c1-16-20(21-13-17(26)6-8-22(21)27-16)10-11-29(15-19-5-4-12-32-19)25(33)28-23-14-18(30-2)7-9-24(23)31-3/h4-9,12-14,27H,10-11,15H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJZPHXUDSPSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC=CO3)C(=S)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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